4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of functional groups like the amino group, chlorophenyl group, and carboxamide group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Amination and carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethyl sulfoxide)
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1H-pyrazole-3-carboxamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine
- 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl}amino)benzoic acid
Uniqueness
4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new compounds with desired properties.
Properties
Molecular Formula |
C13H15ClN4O |
---|---|
Molecular Weight |
278.74 g/mol |
IUPAC Name |
4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15ClN4O/c1-7(9-3-5-10(14)6-4-9)16-13(19)12-11(15)8(2)17-18-12/h3-7H,15H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
ZJLVEBIWOGYKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NC(C)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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